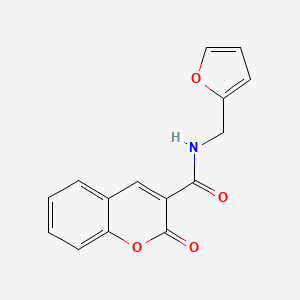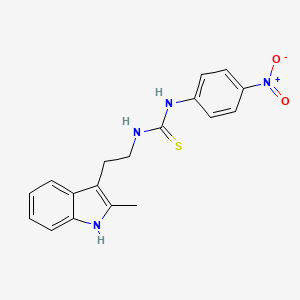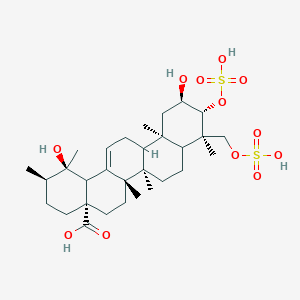![molecular formula C11H10N4S B2694273 3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 851903-76-9](/img/structure/B2694273.png)
3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline is a derivative of the 1,2,4-triazolo[4,3-c]quinazoline class of compounds . These compounds have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has been targeted for the treatment of cancer . The triazoloquinazoline derivatives have demonstrated comparable cytotoxic activity to doxorubicin, a reference anticancer drug .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-c]quinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent triazolophthalazine inhibitor of the PCAF bromodomain . This process maintains other essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-c]quinazoline derivatives is unique and plays a significant role in their biological activity . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[4,3-c]quinazoline derivatives are complex and involve multiple steps . The process involves the use of small inhibitor molecules targeting PCAF, which has emerged as a potential therapeutic strategy for the treatment of cancer .Mecanismo De Acción
Propiedades
IUPAC Name |
3-ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-16-11-14-13-10-8-5-3-4-6-9(8)12-7-15(10)11/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUIEWDGZWEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2694199.png)
![3-(4-bromophenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2694200.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea](/img/structure/B2694202.png)
![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2694206.png)
![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)

![(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid](/img/structure/B2694211.png)
methanone hydrochloride](/img/structure/B2694213.png)